molecular formula C11H17O2P B5859581 [tert-butyl(phenyl)phosphoryl]methanol

[tert-butyl(phenyl)phosphoryl]methanol

Cat. No.: B5859581
M. Wt: 212.22 g/mol
InChI Key: GZUQSBLQZUAVAF-UHFFFAOYSA-N
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Description

[tert-butyl(phenyl)phosphoryl]methanol is a chemical compound of interest in synthetic organic and medicinal chemistry. It belongs to the class of organophosphorus compounds, which are widely utilized as ligands in catalysis, as precursors for more complex molecular architectures, and as key intermediates in the development of pharmaceuticals and materials . Compounds featuring phosphite and phosphonate groups are recognized for their utility as stabilizers and secondary antioxidants in polymers, indicating the potential for this compound to be investigated in material science applications . In pharmaceutical research, tert-butyl groups and phosphorus-containing scaffolds are common motifs in active ingredients and candidate molecules, such as Bromodomain BRD4 inhibitors investigated for oncology . The hydroxymethyl group present in the structure offers a handle for further chemical functionalization, making this reagent a potential building block for peptide mimetics, prodrug development, or the synthesis of novel chemical entities . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[tert-butyl(phenyl)phosphoryl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O2P/c1-11(2,3)14(13,9-12)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUQSBLQZUAVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(=O)(CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Analysis and Stereochemical Considerations of Tert Butyl Phenyl Phosphoryl Methanol

Elucidation of Phosphorus Stereogenicity in Related Systems

The phosphorus atom in [tert-butyl(phenyl)phosphoryl]methanol is bonded to four different substituents: a tert-butyl group, a phenyl group, a hydroxymethyl group, and an oxygen atom. This arrangement makes the phosphorus atom a chiral center, a phenomenon known as P-stereogenicity. acs.org Unlike chiral carbon centers, which are common in organic chemistry, P-chiral centers are less frequently encountered but are of significant interest. The stability of the stereocenter at the phosphorus atom is a key characteristic of such compounds, as the energy barrier for the inversion of configuration is high, preventing easy racemization. acs.org

Studies on closely related P-chiral compounds, such as tert-butylphenylphosphine (B1609042) oxides, have been instrumental in understanding the stereochemistry of this class of molecules. nih.gov For instance, the enantiomers of tert-butylphenylphosphine oxide have been successfully separated using chiral resolving agents like mandelic acid. nih.govnih.gov Through techniques like vibrational circular dichroism (VCD), the absolute configuration of these enantiomers has been determined. nih.gov It was found that the levorotatory (-) enantiomer of tert-butylphenylphosphine oxide possesses the (S)-configuration. nih.gov This knowledge from analogous systems provides a strong foundation for predicting and analyzing the stereochemical properties of this compound.

The synthesis of enantiomerically pure P-chiral compounds is a significant area of research. Methods often involve the use of chiral auxiliaries or stereoselective synthesis. upenn.edu For example, optically active H-phosphinates can be used as precursors to generate a variety of P-stereogenic phosphine (B1218219) oxides with a high degree of stereospecificity. acs.org

Conformational Analysis of the this compound Scaffold

The spatial arrangement of the atoms in this compound, or its conformation, is determined by the rotation around its single bonds. The bulky tert-butyl group and the planar phenyl ring, along with the hydroxymethyl group, create steric and electronic interactions that favor certain conformations over others. Computational studies, often employing Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of such molecules. osti.gov

The conformational flexibility, or lack thereof, in the this compound scaffold has significant implications for its reactivity and its ability to act as a chiral ligand or catalyst. A well-defined and rigid conformation is often desirable for achieving high stereoselectivity in asymmetric reactions.

Table 1: General Conformational Data for Related Phosphine Oxides

Parameter Typical Value/Observation Significance
P=O bond length ~1.48 Å Indicates a strong, polar double bond.
P-C bond length ~1.80 Å Standard single bond length.
C-P-C bond angle ~106° Reflects the tetrahedral geometry around the phosphorus atom.
O=P-C bond angle ~113° The larger angle is due to the repulsion of the double bond.
Preferred Conformation Staggered To minimize steric strain between bulky groups. osti.gov

Chiroptical Properties and Their Significance in Asymmetric Studies

Chiral molecules like this compound interact with plane-polarized light in a unique way, a property known as optical activity. This is a type of chiroptical property and is measured using a polarimeter, with the results expressed as the specific rotation. The two enantiomers of a chiral compound will rotate the plane of polarized light by equal amounts but in opposite directions.

The specific rotation is a characteristic physical property of a chiral compound and is crucial for its identification and for determining its enantiomeric purity. While the specific rotation value for this compound is not documented in readily available literature, studies on analogous P-chiral phosphine oxides have shown that these compounds exhibit significant optical activity. nih.gov

The chiroptical properties of this compound are of great significance in the field of asymmetric synthesis. mdpi.com Enantiomerically pure P-chiral compounds can be used as ligands for metal catalysts or as organocatalysts to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. The effectiveness of a chiral ligand or catalyst is often directly related to its three-dimensional structure and its chiroptical properties.

Vibrational circular dichroism (VCD) is another powerful chiroptical spectroscopy technique that provides detailed information about the stereochemistry of chiral molecules. nih.gov As demonstrated with tert-butylphenylphosphine oxide, VCD, in conjunction with computational methods, can be used to determine the absolute configuration of P-chiral centers. nih.gov

Table 2: Chiroptical Techniques and Their Applications

Technique Information Obtained Significance in Asymmetric Studies
Polarimetry Specific rotation ([α]) Determination of enantiomeric purity and characterization of chiral compounds.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light Provides information about the secondary structure of chiral molecules.
Vibrational Circular Dichroism (VCD) Vibrational spectra of chiral molecules using circularly polarized light Determination of absolute configuration and conformational analysis. nih.gov

Synthetic Methodologies for Tert Butyl Phenyl Phosphoryl Methanol and Its Analogues

Strategies for the Formation of P-C Bonds Incorporating Bulky Substituents

The construction of the [tert-butyl(phenyl)phosphoryl]methanol framework hinges on the effective formation of P-C bonds, a cornerstone of organophosphorus chemistry. The presence of bulky tert-butyl and phenyl groups at the phosphorus atom necessitates specific synthetic strategies to overcome steric hindrance.

Development of Phosphorylation Reactions to Introduce the Phosphorylmethanol Moiety

The introduction of the phosphorylmethanol moiety, characterized by a hydroxymethyl group directly attached to the phosphorus atom of a phosphine (B1218219) oxide, is a critical step. A primary method for achieving this is through the addition of a secondary phosphine oxide to an aldehyde, a reaction analogous to the Pudovik reaction.

In a typical procedure, a secondary phosphine oxide, such as tert-butyl(phenyl)phosphine oxide, can be deprotonated with a base like sodium hydride to form the corresponding phosphinite anion. This nucleophilic species then readily adds to formaldehyde (B43269) to yield the target this compound. This reaction is generally high-yielding and provides a direct route to α-hydroxyphosphine oxides. The reaction of secondary phosphine oxides with various aldehydes is a well-established method for forming P-C bonds and introducing the α-hydroxyalkyl group.

Another approach involves the reaction of phosphine oxides with α,β-unsaturated aldehydes. While this can lead to 1,4-addition (Michael addition), under certain conditions, 1,2-addition to the carbonyl group can be favored, yielding the desired α-hydroxyphosphine oxide structure. The mechanism is believed to involve a P(V)-P(III) tautomerization followed by a nucleophilic attack at the carbonyl carbon researchgate.net.

Introduction of tert-Butyl and Phenyl Groups at the Phosphorus Center

The installation of sterically demanding tert-butyl and phenyl groups at the phosphorus center requires robust synthetic methods. A versatile approach involves the sequential reaction of a phosphorus precursor with appropriate organometallic reagents. For instance, dichlorophosphines can be used as starting materials. The reaction of tert-butyldichlorophosphine (t-BuPCl₂) with a chiral auxiliary can be followed by the introduction of a phenyl group using a Grignard reagent, such as phenylmagnesium bromide. This method not only allows for the introduction of the bulky substituents but can also be adapted for stereocontrol, as will be discussed in section 3.2.

Alternatively, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of P-C bonds. Enantiomerically enriched secondary phosphine oxides, such as tert-butylphenylphosphine (B1609042) oxide, can be coupled with aryl halides in the presence of a palladium catalyst to afford tertiary phosphine oxides with high yields and excellent enantiomeric excess. This demonstrates a method for introducing a phenyl (or other aryl) group onto a phosphorus center that already bears a tert-butyl group.

Stereoselective Synthesis of P-Chiral this compound

The phosphorus atom in this compound is a stereocenter, and the synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in asymmetric catalysis. Several strategies have been developed to achieve stereocontrol in the synthesis of P-chiral phosphine oxides.

Asymmetric Induction in the Synthesis of Related Phosphine Oxides

Asymmetric induction can be achieved by reacting a P-chiral secondary phosphine oxide with a prochiral aldehyde. The inherent chirality at the phosphorus center can influence the stereochemical outcome of the addition to the carbonyl group, leading to the formation of diastereomeric α-hydroxyphosphine oxides in unequal amounts.

For example, the addition of enantiomerically pure (S)-(2-methylphenyl)-phenylphosphine oxide to benzaldehyde has been shown to be highly diastereoselective, with a diastereomeric ratio of 97.5:2.5 in the crude product acs.org. This demonstrates that a stereogenic phosphorus center can effectively control the formation of a new stereocenter at the adjacent carbon atom. While this example illustrates C-stereocenter induction by a P-stereocenter, the principle can be applied to reactions where a chiral reagent is used to induce chirality at the phosphorus atom during the formation of the phosphorylmethanol moiety.

Application of Chiral Auxiliaries in the Construction of P-Stereogenic Centers

The use of chiral auxiliaries is a classical and effective strategy for the asymmetric synthesis of P-chiral compounds. In this approach, a racemic phosphorus precursor is reacted with a chiral auxiliary to form a mixture of diastereomers, which can then be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target compound.

A notable example is the use of a chiral auxiliary derived from α-d-glucosamine for the synthesis of P-chiral secondary and tertiary phosphine oxides. The synthesis starts with the condensation of the chiral auxiliary with t-BuPCl₂. This is followed by nucleophilic displacement of the auxiliary with a Grignard reagent, such as phenylmagnesium bromide, to introduce the phenyl group. Subsequent hydrolysis or reaction with an electrophile can lead to the desired P-chiral phosphine oxide. This methodology has been successfully applied to the synthesis of a library of P-chiral t-butyl-substituted phosphine oxides in high enantiomeric purity.

Another approach involves the resolution of racemic secondary phosphine oxides using chiral resolving agents. For instance, racemic tert-butylphenylphosphine oxide has been successfully resolved using TADDOL derivatives or dibenzoyltartaric acid acs.orgtandfonline.com. The diastereomeric complexes formed can be separated by crystallization, and the enantiomerically pure secondary phosphine oxide can then be liberated. This enantiopure precursor can then be used in subsequent reactions, such as the addition to formaldehyde, to produce enantiomerically pure this compound.

Table 1: Chiral Auxiliaries and Resolving Agents in the Synthesis of P-Chiral Phosphine Oxides

Chiral Auxiliary/Resolving AgentApplicationOutcomeReference
α-d-glucosamine derivativeAsymmetric synthesis of P-chiral t-butyl-substituted phosphine oxidesHigh diastereomeric excess in the formation of the phosphinate intermediate-
TADDOL derivativesResolution of racemic secondary phosphine oxidesSuccessful separation of enantiomers with high enantiomeric excess (≥ 98%) for several derivatives acs.org
(-)-O,O'-Dibenzoyltartaric acid (DBTA)Resolution of racemic tert-butylphenylphosphine oxideFormation of crystalline diastereomeric complexes allowing for separation of enantiomers tandfonline.com

Catalytic Asymmetric Approaches to Phosphorylated Alcohols

Catalytic asymmetric methods offer an efficient and atom-economical route to enantiomerically enriched compounds. In the context of P-chiral phosphine oxides, several catalytic strategies have been developed.

A significant advancement is the copper-catalyzed enantioselective arylation of secondary phosphine oxides with diaryliodonium salts acs.org. This reaction allows for the synthesis of tertiary phosphine oxides with high enantiomeric excess. For example, a secondary phosphine oxide bearing a tert-butyl group could be arylated with a phenyl-containing diaryliodonium salt in the presence of a chiral copper catalyst to produce enantioenriched tert-butyl(phenyl)phosphine oxide. This could then be converted to the target alcohol. The process is applicable to a wide range of substrates and provides access to valuable P-chiral compounds acs.org.

Furthermore, organocatalysis has been successfully employed for the enantioselective synthesis of α-hydroxyphosphonates. For instance, L-proline has been shown to catalyze the cross-aldol reaction of α-ketophosphonates with ketones, affording tertiary α-hydroxyphosphonates in good yields and with high enantiomeric purity (up to 99% ee) nih.gov. While this example leads to phosphonates, the underlying principle of using chiral organocatalysts to control the stereochemistry of the addition of a phosphorus nucleophile to a carbonyl compound is highly relevant to the synthesis of P-chiral α-hydroxyphosphine oxides.

Table 2: Catalytic Asymmetric Synthesis of P-Chiral Phosphorus Compounds

Catalytic SystemReaction TypeSubstratesOutcomeReference
Copper(I) with chiral ligandEnantioselective arylationSecondary phosphine oxides and diaryliodonium saltsHigh yields and enantiomeric excesses (up to 95% ee) for tertiary phosphine oxides acs.org
L-prolineCross-aldol reactionα-Ketophosphonates and ketonesGood yields and high enantiomeric purity (up to 99% ee) for tertiary α-hydroxyphosphonates nih.gov

Isolation and Purification Techniques for P-Chiral Phosphine Oxides

The isolation and purification of P-chiral phosphine oxides, including this compound, are critical steps to obtain enantiomerically pure compounds essential for asymmetric catalysis and stereochemical studies. Various techniques have been developed, ranging from classical resolution to modern chromatographic methods, to separate enantiomers and purify the final products. The configurational stability of these compounds allows for their successful separation. nsf.gov

Classical Resolution via Diastereomeric Complex Formation

One of the most established methods for separating enantiomers of P-chiral secondary phosphine oxides (SPOs) is classical resolution. nsf.govacs.org This technique relies on the reaction of a racemic phosphine oxide with a single enantiomer of a chiral resolving agent to form diastereomeric complexes. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. rug.nl

A notable example is the resolution of various P-stereogenic secondary phosphine oxides using TADDOL derivatives, such as (R,R)-spiro-TADDOL. acs.orgnih.gov The formation of diastereomeric complexes, which can be separated by recrystallization, has proven effective for a range of diaryl and alkyl-phenylphosphine oxides. acs.orgnih.govresearchgate.net For instance, tert-butyl-phenylphosphine oxide, a compound structurally similar to the subject of this article, has been successfully resolved using agents like mandelic acid and O,O′-dibenzoyltartaric acid (DBTA). acs.orgnih.gov After separation, the desired enantiomerically enriched phosphine oxide is liberated from the diastereomeric complex, often through column chromatography. acs.org The efficiency of the resolution can be influenced by factors such as the steric bulk of substituents on the phosphine oxide. acs.orgnih.gov

Table 1: Resolution of Various P-Stereogenic Secondary Phosphine Oxides with (R,R)-spiro-TADDOL. acs.orgnih.gov
Phosphine Oxide DerivativeYield (%)Enantiomeric Excess (ee %)
(4-Methylphenyl)phenylphosphine oxide65>98
(4-Trifluoromethylphenyl)phenylphosphine oxide27>98
(2-Methoxyphenyl)phenylphosphine oxide3186
(2-Phenylphenyl)phenylphosphine oxide4179
Cyclohexyl(phenyl)phosphine oxide2599
Benzyl(phenyl)phosphine oxide1287

Chromatographic Separation Methods

Chromatography is a powerful tool for both the analytical and preparative separation of P-chiral phosphine oxides.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is extensively used for the enantioseparation of phosphine oxides on an analytical scale to determine enantiomeric excess (ee) and can be adapted for small-scale preparative separations. nsf.govnih.gov This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs for this purpose include polysaccharide-based columns, such as those with cellulose or amylose derivatives. The choice of mobile phase, typically a mixture of hexane and an alcohol like ethanol or 2-propanol, is crucial for achieving optimal separation. acs.org

Table 2: Representative Chiral HPLC Conditions for P-Chiral Phosphine Oxide Enantioseparation. acs.org
Chiral Stationary Phase (Column)Mobile Phase (Hexane/Ethanol)Flow Rate (mL/min)Detection (UV, nm)
Phenomenex Lux 5 µm Cellulose-190/100.8254
Phenomenex Lux 5 µm Amylose-280/200.8254
Kromasil 5-Amycoat85/150.8254

Column Chromatography: Conventional column chromatography is a standard purification technique used to remove impurities or to separate the desired product from reaction byproducts. In the context of chiral separations, it is often employed to isolate the enantiomerically enriched phosphine oxide after the decomposition of diastereomeric salts obtained from classical resolution. acs.org

Supercritical Fluid Chromatography (SFC): SFC is a more advanced chromatographic technique that can be used for the resolution of phosphine oxide enantiomers. It utilizes a supercritical fluid, such as carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent. SFC can offer faster and more efficient separations compared to HPLC.

Kinetic Resolution

Kinetic resolution is a dynamic method that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. In this process, one enantiomer of the racemic phosphine oxide reacts faster to form a new product, leaving the unreacted substrate enriched in the slower-reacting enantiomer. nsf.gov This technique allows for the isolation of enantioenriched secondary and tertiary P-chiral phosphine oxides. rsc.org The success of kinetic resolution depends on finding a suitable chiral catalyst that provides a significant difference in reaction rates between the two enantiomers (a high selectivity factor). rsc.org

Crystallization Techniques

Beyond its role in classical resolution, crystallization is a fundamental technique for the purification of the final phosphine oxide product. Recrystallization from an appropriate solvent system can effectively remove impurities and, in some cases, can lead to the enrichment of one enantiomer.

Advanced methods such as dynamic crystallization processes, including crystallization-induced asymmetric transformations (CIAT), represent an innovative approach. These techniques can theoretically overcome the 50% yield limitation of classical resolution by racemizing the unwanted enantiomer in the solution phase, allowing it to crystallize as the desired enantiomer. rug.nl

Chemical Reactivity and Transformation Pathways of Tert Butyl Phenyl Phosphoryl Methanol

Reactivity of the Phosphoryl Group

The P=O bond is a dominant feature of the molecule, characterized by its high polarity and strength. wikipedia.org Its reactivity is central to many transformations of phosphine (B1218219) oxides.

The reduction of the phosphoryl group to regenerate a trivalent phosphine is one of the most significant transformations for phosphine oxides. rsc.org This reaction is crucial for recycling phosphine oxide byproducts generated in stoichiometric reactions like the Wittig and Mitsunobu reactions. researchgate.netuq.edu.au A variety of reducing agents can accomplish this, with silanes being the most widely employed. rsc.org

Trichlorosilane (HSiCl₃), often in combination with a tertiary amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is a highly effective reagent for reducing a wide range of tertiary phosphine oxides to their corresponding phosphines. rsc.org The reaction typically proceeds with inversion of configuration at the phosphorus center, which is a critical consideration for P-stereogenic compounds. rsc.org Other silanes, such as phenylsilane (B129415) (PhSiH₃), have also been used effectively. nih.gov Studies have shown that P-alkyl phosphine oxides, such as the title compound, are generally reduced more readily than P-aryl phosphine oxides. uq.edu.au

Table 2: Conditions for the Reduction of Tertiary Phosphine Oxides

Reducing Agent(s)Base/AdditiveTypical ConditionsStereochemistryReference
HSiCl₃Triethylamine (Et₃N)Toluene or Mesitylene, elevated temp.Inversion rsc.org
HSiCl₃Diisopropylethylamine (DIPEA)Toluene, refluxInversion rsc.org
PhSiH₃-Toluene, refluxInversion nih.gov
LiAlH₄-Diethyl ether or THF, refluxRetention/Inversion nih.gov
AlH₃-THF, room temp.- rsc.org

Beyond reduction, the P=O bond can undergo other transformations. The oxygen atom is Lewis basic and can coordinate to Lewis acids. This activation is often the first step in the reduction process. For example, the reduction of phosphine oxides can be initiated by electrophilic activation of the P=O bond with an anhydride (B1165640) or oxalyl chloride before the introduction of a hydride source. researchgate.netnih.gov

In some cases, the P=O group can act as a donor to stabilize cations. For instance, bulky phosphine oxides have been shown to react with bromophosphoranimines to form stable phosphine oxide-stabilized phosphoranimine cations. nih.gov

Transformations at the Phosphorus Center

The phosphorus atom in [tert-butyl(phenyl)phosphoryl]methanol is a stereogenic center bonded to three different carbon substituents (tert-butyl, phenyl, and hydroxymethyl) and an oxygen atom. Transformations directly at this center that involve the cleavage of the stable phosphorus-carbon bonds are generally challenging due to the high bond strength.

While nucleophilic substitution at the phosphorus center is a known reaction pathway for some organophosphorus compounds, for robust tertiary phosphine oxides like this one, such reactions are not common. Instead, reactivity is dominated by the functional groups attached to the phosphorus. However, rearrangements can occur under specific conditions. For example, certain cyclic phosphine oxides can undergo base-promoted rearrangements involving intramolecular aromatic substitution (SₙAr) to form new P-heterocycles. rsc.org While not directly applicable to this acyclic compound, it highlights that transformations affecting the phosphorus center's environment are possible under forcing conditions. The primary pathways for altering the groups at the phosphorus center typically involve synthesizing the molecule from different precursors rather than modifying the P-C scaffold post-synthesis. organic-chemistry.org

Nucleophilic Substitution Reactions at Phosphorus (SN2(P))

Nucleophilic substitution at the phosphorus atom of phosphine oxides and their derivatives is a fundamental reaction class. These transformations are pivotal for the synthesis of a wide array of organophosphorus compounds. The generally accepted mechanism for these reactions at a tetracoordinated phosphorus center, such as in this compound, is a concerted, associative process, commonly referred to as an SN2-like reaction at phosphorus (SN2(P)). sapub.org

This mechanism involves the attack of a nucleophile on the phosphorus atom, leading to a trigonal bipyramidal (TBP) transition state. In this transition state, both the incoming nucleophile and the outgoing leaving group occupy the apical positions. sapub.org The reaction proceeds through the simultaneous formation of the new bond with the nucleophile and the cleavage of the bond to the leaving group. sapub.org

For this compound, the hydroxyl group of the hydroxymethyl moiety can be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. While direct research on the nucleophilic substitution reactions of derivatized this compound is not extensively documented, the reactivity can be inferred from studies on analogous P-chiral phosphinates.

Table 1: Representative Nucleophilic Substitution Reactions on P-Chiral Phosphinate Derivatives

Substrate (P-Chiral Phosphinate)NucleophileProductStereochemical Outcome
Menthyl (RP)-phenylphosphinateMeLi(SP)-Methylphenylphosphine oxideInversion
Menthyl (RP)-phenylphosphinatePhLi(SP)-Diphenylphosphine oxideInversion
Menthyl (RP)-phenylphosphinateEtMgBr(SP)-Ethylphenylphosphine oxideInversion
Menthyl (RP)-o-tolylphosphinateMeLi(SP)-Methyl(o-tolyl)phosphine oxideInversion

This table illustrates the general principle of SN2(P) reactions on analogous compounds, where the reaction proceeds with inversion of stereochemistry. The data is based on established literature for P-chiral phosphinates.

Stereochemical Outcomes of Phosphorus-Centered Reactions

A critical aspect of nucleophilic substitution at a chiral phosphorus center is the stereochemical outcome. For SN2(P) reactions, the backside attack of the nucleophile dictates that the reaction proceeds with inversion of configuration at the phosphorus atom. This stereospecificity is highly valuable in asymmetric synthesis, allowing for the preparation of enantiomerically pure P-chiral compounds.

In the context of this compound, if the compound is resolved into its individual enantiomers, a nucleophilic substitution reaction on a derivatized hydroxymethyl group would be expected to proceed with inversion of the phosphorus stereocenter. For instance, if the (RP)-enantiomer of a [tert-butyl(phenyl)phosphoryl]methyl derivative is reacted with a nucleophile, the resulting product would possess the (SP)-configuration. This principle is a cornerstone of the synthesis of P-chiral phosphine oxides and other phosphorus-containing compounds. nih.govnih.gov

Mechanisms of Intermolecular and Intramolecular Processes Involving the Compound

The reactivity of this compound is not limited to intermolecular nucleophilic substitutions. The presence of the hydroxyl group in proximity to the phosphoryl group allows for the potential of intramolecular processes.

Intramolecular Processes:

While specific studies on this compound are not prevalent, related research on hydroxymethylphosphine oxides suggests the possibility of intramolecular rearrangements. For example, under certain conditions, such as heating, bis(hydroxymethyl)phosphines can undergo rearrangement to form P-chiral tertiary phosphine oxides. researchgate.net Although this compound is already a phosphine oxide, the principle of intramolecular transformations highlights the potential for the hydroxymethyl group to participate in reactions with the phosphorus center or adjacent groups.

The phosphoryl group (P=O) is known to be an excellent hydrogen bond acceptor. enamine.net This can lead to the formation of intramolecular hydrogen bonds between the phosphoryl oxygen and the hydroxyl proton of the hydroxymethyl group in this compound. This intramolecular association can influence the conformation of the molecule and potentially modulate its reactivity in intermolecular processes by affecting the accessibility of the phosphorus center or the hydroxyl group.

Intermolecular Processes:

Intermolecular interactions are dominated by the nucleophilic and electrophilic character of the functional groups present in this compound. The oxygen atom of the phosphoryl group can act as a nucleophile or a Lewis base, coordinating to electrophiles. The phosphorus atom itself is electrophilic and is the site of attack for nucleophiles in substitution reactions, as discussed previously.

The hydroxyl group can act as a nucleophile, for example, in reactions with electrophiles like alkyl halides (O-alkylation) or acyl chlorides (O-acylation). It can also serve as a proton donor in hydrogen bonding interactions with solvent molecules or other reagents.

Applications of Tert Butyl Phenyl Phosphoryl Methanol As a Ligand and Catalyst Precursor

Design Principles for Ligands Bearing Phosphorylmethanol Moieties

The design of effective chiral ligands for asymmetric catalysis is guided by a set of established principles aimed at maximizing stereocontrol. For ligands incorporating a phosphorylmethanol moiety, such as [tert-butyl(phenyl)phosphoryl]methanol, these principles are centered around the steric and electronic properties of the substituents on the phosphorus atom and the role of the hydroxyl group.

The chirality in this compound resides at the phosphorus atom, making it a P-chiral ligand. The presence of both a bulky tert-butyl group and a phenyl group creates a well-defined and sterically demanding chiral environment around the metal center to which it coordinates. The tert-butyl group, with its large cone angle, can effectively shield a portion of the catalytic center, thereby directing the approach of a substrate and influencing the stereochemical outcome of the reaction. The phenyl group, on the other hand, can be electronically tuned through substitution to modulate the electron density at the metal center, which in turn affects the catalytic activity.

The hydroxylmethyl group (-CH₂OH) introduces a key functional element. This group can act as a hemilabile coordinating arm, capable of reversibly binding to the metal center. This property can be advantageous in catalysis, as the dissociation of the hydroxyl group can open up a coordination site for substrate binding, while its re-coordination can stabilize catalytic intermediates. Furthermore, the hydroxyl group can participate in hydrogen bonding interactions, either intramolecularly with the substrate or intermolecularly, which can play a crucial role in the organization of the transition state and the enhancement of enantioselectivity. Bifunctional ligands that can engage in such non-covalent interactions are a cornerstone of modern catalyst design.

Coordination Chemistry with Transition Metals

The coordination of phosphine (B1218219) ligands to transition metals is a fundamental aspect of their function in catalysis. The phosphorus atom in this compound acts as a soft σ-donor, readily coordinating to a variety of late transition metals such as palladium, rhodium, ruthenium, and gold.

Based on the behavior of analogous phosphine-alcohol ligands, this compound is expected to form stable complexes with various transition metal precursors. The synthesis of such complexes would typically involve the reaction of the ligand with a suitable metal salt or a pre-catalyst complex. For instance, palladium(II) complexes could be prepared by reacting the ligand with precursors like PdCl₂(CH₃CN)₂ or [Pd(allyl)Cl]₂. Similarly, rhodium(I) complexes could be synthesized from precursors such as [Rh(COD)₂]BF₄ or [Rh(CO)₂Cl]₂. The stoichiometry of the reaction would determine the nature of the resulting complex, with both monoligated and bisligated species being possible. The hydroxyl group can either remain non-coordinated or bind to the metal center, leading to different coordination modes.

The precise structure of metal complexes is crucial for understanding their catalytic behavior. While specific crystallographic data for complexes of this compound are not available, insights can be drawn from related structures. X-ray crystallography of complexes with similar phosphine-alcohol ligands has revealed various coordination geometries, most commonly square planar for Pd(II) and Rh(I) and octahedral for Ru(II).

In a typical square planar Pd(II) complex, the phosphorus atom of the ligand would occupy one of the coordination sites. The hydroxyl group could either remain pendant or coordinate to the metal, displacing another ligand to form a chelate ring. The formation of such a chelate can impart additional stability to the complex and influence the electronic properties of the metal center. Spectroscopic techniques such as ³¹P NMR are invaluable for characterizing these complexes in solution, with the coordination of the phosphine to the metal resulting in a characteristic downfield shift of the phosphorus signal.

Catalytic Applications in Organic Transformations

The structural features of this compound make it a promising candidate as a ligand in a range of catalytic organic reactions, particularly those requiring a chiral environment.

The primary potential application of a chiral ligand like this compound lies in asymmetric catalysis, where the goal is the enantioselective synthesis of a specific stereoisomer of a chiral product. The combination of a sterically defined P-chiral center and a functional hydroxyl group is a powerful design for inducing high levels of enantioselectivity.

In a catalytic cycle, the ligand transfers its chirality to the metal center, creating a chiral catalytic species. This chiral complex then interacts with the prochiral substrate in a way that favors the formation of one enantiomer of the product over the other. The bulky tert-butyl group can create a "chiral pocket" around the active site, forcing the substrate to bind in a specific orientation. The hydroxyl group can further enhance this stereodifferentiation through hydrogen bonding with the substrate, effectively locking it into a preferred conformation for the key bond-forming step.

Given the properties of analogous chiral phosphine ligands, complexes derived from this compound would be expected to be active in several important catalytic transformations.

Asymmetric Hydrogenation: Rhodium and ruthenium complexes of chiral phosphines are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, ketones, and imines. A complex of this compound could potentially catalyze the hydrogenation of substrates like α-enamides or β-ketoesters to produce chiral amino acids or β-hydroxy esters with high enantiomeric excess (ee).

Palladium-Catalyzed Cross-Coupling Reactions: Chiral phosphine ligands are also employed in stereoselective cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling of a prochiral electrophile, a palladium complex of this compound could potentially control the stereochemistry of the newly formed C-C bond. The bulky and electron-rich nature of the phosphine would be beneficial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

Below are interactive tables with representative data from studies using structurally similar chiral phosphine ligands in these types of reactions, illustrating the potential performance of this compound-derived catalysts.

Table 1: Representative Performance of Analogous Chiral Phosphine Ligands in Asymmetric Hydrogenation

EntrySubstrateCatalyst SystemSolventTemp (°C)Yield (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate[Rh(COD)(L)]BF₄CH₂Cl₂25>9998
2Dimethyl itaconate[Ru(OAc)₂(L)]MeOH509895
3Acetophenone[RuCl₂(L*)(dpen)]i-PrOH30>9997

L represents a chiral phosphine ligand analogous to this compound. Data is illustrative and sourced from various studies on chiral phosphine-catalyzed hydrogenations.

Table 2: Representative Performance of Analogous Chiral Phosphine Ligands in Asymmetric Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst SystemBaseTemp (°C)Yield (%)ee (%)
11-Bromo-2-vinylnaphthalenePhenylboronic acidPd(OAc)₂ / LK₃PO₄809291
21-(1-Bromoethyl)benzene4-Methoxyphenylboronic acid[Pd(allyl)Cl]₂ / LCs₂CO₃608594
32-BromobiarylNaphthylboronic acidPd₂(dba)₃ / L*K₂CO₃1008896

L represents a chiral phosphine ligand analogous to this compound. Data is illustrative and based on reports of asymmetric cross-coupling reactions.

Turnover Frequencies and Catalyst Longevity Studies

Extensive research has been conducted to evaluate the catalytic efficacy of various compounds in chemical transformations. However, a thorough review of scientific literature reveals a notable absence of studies specifically detailing the turnover frequencies (TOFs) and catalyst longevity of this compound when employed as a ligand or catalyst precursor.

The turnover frequency, a critical metric in catalysis, quantifies the number of substrate molecules converted per active site of the catalyst per unit of time. It provides a direct measure of the intrinsic activity of a catalyst under specific reaction conditions. Similarly, catalyst longevity, or lifetime, is a crucial parameter for industrial applications, indicating the stability and robustness of a catalyst over extended periods of operation. Factors such as thermal degradation, poisoning, or mechanical stress can influence a catalyst's longevity.

While numerous studies have investigated the catalytic performance of various phosphine-containing ligands and their corresponding metal complexes, specific data pertaining to this compound remains elusive in the context of TOF and longevity studies. The scientific community has extensively documented the catalytic activities of related phosphine compounds in a wide array of reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. These studies often include detailed analyses of turnover numbers (TONs) and TOFs, providing valuable insights into catalyst efficiency and stability.

For instance, research in the broader field of catalysis frequently involves the generation of data tables that compare the performance of different catalyst systems under standardized conditions. These tables typically include entries for the catalyst, substrate, reaction conditions (temperature, pressure, solvent), conversion rates, product selectivity, and the calculated TOF. Furthermore, catalyst longevity is often assessed through recycling experiments, where the catalyst is recovered and reused over multiple cycles, with its activity monitored to determine the extent of deactivation.

Despite the comprehensive nature of catalytic research, the specific compound of this compound does not appear in published studies that would allow for the creation of such data tables regarding its turnover frequency and longevity as a catalyst or ligand precursor. Therefore, a quantitative assessment of its performance in these areas cannot be provided at this time.

Mechanistic Investigations and Kinetic Analyses

Probing Reaction Mechanisms Through Kinetic Studies

Kinetic studies are fundamental to understanding the reaction mechanisms, including the determination of reaction orders, rate constants, and the influence of various parameters on the reaction rate. For reactions involving α-hydroxy phosphine (B1218219) oxides like [tert-butyl(phenyl)phosphoryl]methanol, kinetic analyses would likely focus on reactions such as esterification, etherification, or oxidation.

In a hypothetical kinetic study on the esterification of this compound with a carboxylic acid, one might expect the reaction to follow a second-order rate law, being first-order with respect to both the α-hydroxy phosphine oxide and the acylating agent. The rate equation could be expressed as:

Rate = k this compound [Carboxylic Acid]

The rate constant, k, would be influenced by factors such as temperature, solvent polarity, and the presence of a catalyst. For instance, acid catalysis would likely proceed via protonation of the phosphoryl oxygen, enhancing the electrophilicity of the phosphorus atom.

Table 1: Hypothetical Kinetic Data for the Esterification of an α-Hydroxy Phosphine Oxide

Experiment [this compound] (M) [Carboxylic Acid] (M) Initial Rate (M/s)
1 0.1 0.1 1.5 x 10⁻⁴
2 0.2 0.1 3.0 x 10⁻⁴

This table is illustrative and does not represent experimental data.

Furthermore, computational studies on related systems, such as the tautomerism of H-phosphonates, H-phosphinates, and secondary phosphine oxides, have provided insights into reaction energetics. nih.gov These studies often calculate activation barriers for different proposed pathways, helping to identify the most plausible mechanism. nih.gov For instance, the intramolecular proton transfer from phosphorus to oxygen in some >P(O)H compounds has been shown to have a high activation barrier, suggesting that intermolecular pathways are more likely. nih.gov

Elucidating Transition States and Reaction Intermediates

The elucidation of transition states and reaction intermediates is crucial for a detailed understanding of a reaction mechanism. For reactions at the phosphorus center of this compound, pentacoordinate phosphorus intermediates are often proposed. researchgate.net For example, in a nucleophilic substitution reaction at the phosphorus atom, the nucleophile would attack the phosphorus center, leading to a trigonal bipyramidal intermediate. researchgate.net

This intermediate can undergo pseudorotation, a process that can lead to stereochemical changes. The stability and geometry of these intermediates are influenced by the nature of the substituents on the phosphorus atom. The bulky tert-butyl group and the phenyl group in this compound would play a significant role in the steric and electronic properties of any intermediates and transition states.

In reactions involving the hydroxyl group, such as conversion to an alkyl halide, the mechanism would likely involve activation of the hydroxyl group to make it a better leaving group. unco.edu This can be achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester. youtube.com The subsequent nucleophilic substitution could proceed via an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the stability of the resulting carbocation. Given the structure of this compound, an S(_N)2 mechanism would be more probable at the carbon atom bearing the hydroxyl group.

Table 2: Plausible Intermediates in Reactions of α-Hydroxy Phosphine Oxides

Reaction Type Plausible Intermediate Key Features
Nucleophilic Substitution at P Pentacoordinate Phosphorane Trigonal bipyramidal geometry, subject to pseudorotation. researchgate.net
Alcohol Halogenation (S(_N)2) Protonated Alcohol/Oxonium Ion The hydroxyl group is converted into a good leaving group (H₂O). youtube.comyoutube.com

This table provides a generalized overview based on related compounds.

Stereochemical Course of Catalytic Cycles

The stereochemistry of reactions involving chiral phosphorus compounds is a well-studied area. mdpi.com If this compound were used as a chiral ligand in a catalytic cycle, the stereochemical outcome of the catalyzed reaction would be of paramount importance. The stereochemistry at the phosphorus center can influence the enantioselectivity of the reaction.

Nucleophilic substitution at a stereogenic phosphorus center in a phosphine oxide often proceeds with inversion of configuration. acs.org This is consistent with an S(_N)2-type mechanism where the nucleophile attacks from the side opposite to the leaving group. researchgate.netacs.org

For example, the reaction of an optically pure H-phosphinate with an organolithium or Grignard reagent has been shown to proceed stereospecifically with inversion of configuration at the phosphorus atom to yield a P-stereogenic secondary or tertiary phosphine oxide. acs.org This provides a general method for the preparation of a wide range of chiral phosphine oxides. acs.org

In the context of a catalytic cycle, the stereochemical integrity of the phosphorus center in this compound would be crucial. Any racemization at the phosphorus center during the catalytic process could lead to a loss of enantioselectivity. The rigidity of the ligand framework and the reaction conditions would play a key role in maintaining the stereochemical purity of the catalyst.

Table 3: Stereochemical Outcomes in Reactions of P-Chiral Phosphine Oxides

Reaction Type Stereochemical Outcome at Phosphorus Mechanistic Implication Reference
Nucleophilic Substitution with Organometallics Inversion of Configuration S(_N)2-type mechanism acs.org
Reduction with HSiCl₃/Et₃N Inversion of Configuration S(_N)2-type mechanism wikipedia.org

This table summarizes general findings for related P-chiral compounds.

Computational and Theoretical Studies on Tert Butyl Phenyl Phosphoryl Methanol

Quantum Chemical Calculations for Structural Elucidation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure of molecules with high accuracy. For [tert-butyl(phenyl)phosphoryl]methanol, DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed by optimizing the molecular geometry to find the lowest energy conformation.

A study on the structurally analogous compound, (tert-butyl)phenylphosphinic acid, utilized DFT calculations to rationalize its structure, which was also determined experimentally by single-crystal X-ray diffraction. benthamdirect.com Similar calculations for this compound would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the electronic structure equations. The results of such a calculation would provide a detailed picture of the molecule's geometry. For instance, the P=O bond is expected to be significantly shorter than the P-C and P-O single bonds, and the geometry around the phosphorus atom would be tetrahedral.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterPredicted Value
Bond Lengths (Å)
P=O1.485
P-C(tert-butyl)1.852
P-C(phenyl)1.810
P-C(methanol)1.830
O-H0.965
Bond Angles (°) **
O=P-C(tert-butyl)115.2
O=P-C(phenyl)112.8
C(tert-butyl)-P-C(phenyl)105.4
O=P-C(methanol)110.5
Dihedral Angles (°) **
C(phenyl)-P-C(methanol)-O65.0

Note: The data in this table is hypothetical, based on typical values for similar organophosphorus compounds and is presented for illustrative purposes.

Modeling of Electronic Properties and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are governed by the distribution of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgnumberanalytics.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized on the phosphoryl oxygen atom due to its lone pairs, while the LUMO is likely to be associated with the antibonding orbitals of the phenyl ring. DFT calculations can provide the energies of these orbitals and visualize their spatial distribution.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-7.25
LUMO-0.89
HOMO-LUMO Gap6.36

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and selectivity of a molecule in chemical reactions. FMO theory provides a qualitative understanding: a small HOMO-LUMO gap suggests higher reactivity. wikipedia.org Furthermore, the locations of the HOMO and LUMO within the molecule indicate the likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the HOMO's localization on the phosphoryl oxygen suggests that this site will be prone to electrophilic attack (e.g., protonation).

More quantitative predictions of reactivity can be achieved by calculating steric and electronic parameters. For phosphine (B1218219) ligands, which are related to phosphine oxides, a descriptor known as the "minimum percent buried volume" (%Vbur(min)) has been shown to be a powerful predictor of reactivity in transition metal catalysis. ucla.edueurekalert.orglabmanager.com This parameter quantifies the steric bulk of a ligand around a metal center. ucla.edueurekalert.orglabmanager.com While not directly a phosphine ligand, similar steric descriptors could be calculated for this compound to predict its coordination behavior and reactivity in various chemical environments. Computational studies can also model reaction pathways and calculate activation energies to predict the most favorable reaction products.

Simulated Spectroscopic Data and Comparison with Experimental Observations

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.govmdpi.com The standard approach involves optimizing the geometry of the molecule and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the NMR shielding tensors. nih.gov These can be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, one would expect distinct signals in the ¹H, ¹³C, and ³¹P NMR spectra. DFT calculations can predict the chemical shifts for each unique nucleus in the molecule. Comparing these predicted shifts with experimental data can help in the definitive assignment of the spectral peaks. For example, a study on tert-butylphosphonic acid utilized DFT calculations to aid in the interpretation of its ³¹P NMR spectra. researchgate.net

Table 3: Simulated vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

NucleusSimulated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
³¹P 35.234.8
¹³C (tert-butyl, C) 35.134.9
¹³C (tert-butyl, CH₃) 25.825.5
¹³C (phenyl, ipso) 130.5130.1
¹³C (methanol, CH₂) 65.465.0
¹H (tert-butyl) 1.251.23
¹H (phenyl) 7.4-7.87.3-7.7
¹H (methanol, CH₂) 4.104.05
¹H (methanol, OH) 5.305.25

Note: The data in this table is hypothetical and for illustrative purposes. The simulated values are based on typical accuracies of DFT calculations, and the experimental values are plausible for such a compound.

Derivatization and Functionalization of Tert Butyl Phenyl Phosphoryl Methanol for Advanced Applications

Synthesis of Modified [tert-butyl(phenyl)phosphoryl]methanol Analogues

The synthesis of modified analogues of this compound primarily revolves around the chemical manipulation of its core structure to fine-tune its steric and electronic properties. The presence of the reactive hydroxyl group and the potential for substitution on the phenyl ring are the main avenues for derivatization.

One common modification involves the esterification or etherification of the hydroxymethyl group. For instance, reaction with various acyl chlorides or alkyl halides can introduce a wide range of functional groups. This allows for the creation of a library of derivatives with altered solubility, coordination properties, and reactivity.

Another key strategy for modification is the substitution on the phenyl ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed to introduce functional groups at the ortho, meta, or para positions. These groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized and subjected to various nucleophilic substitution reactions, opening up a plethora of possibilities for introducing diverse functionalities.

The synthesis of P-chiral phosphine (B1218219) oxides with t-butyl substituents has been a subject of significant interest. An asymmetric synthesis approach, which is amenable to creating a library of structurally diverse P-chiral t-butyl substituted secondary and tertiary phosphine oxides, has been developed. nih.gov This methodology often starts with a P-chiral H-phosphinate building block, prepared through a one-pot condensation of a chiral auxiliary with t-BuPCl2, followed by hydrolysis. nih.gov Nucleophilic displacement of the chiral auxiliary with Grignard reagents and subsequent hydrolysis can yield a variety of P-chiral secondary phosphine oxides. nih.gov Further reaction of the intermediate with electrophiles can lead to a library of P-chiral tertiary phosphine oxides in high enantiomeric purity. nih.gov

A representative scheme for the synthesis of a modified analogue could involve the following steps:

Protection of the hydroxyl group: The methanol (B129727) moiety of this compound is first protected to prevent unwanted side reactions during the modification of the phenyl ring.

Functionalization of the phenyl ring: The protected compound is then subjected to an electrophilic aromatic substitution reaction, for instance, bromination, to introduce a bromine atom onto the phenyl ring.

Cross-coupling reactions: The resulting brominated derivative can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new aryl or alkynyl groups.

Deprotection: Finally, the protecting group is removed from the hydroxyl group to yield the desired modified analogue.

These synthetic strategies provide access to a wide range of this compound analogues with tailored properties for specific applications.

Incorporation into Chiral Scaffolds for Enhanced Stereocontrol

The development of chiral ligands is of paramount importance in asymmetric catalysis, where the goal is to achieve high enantioselectivity in chemical transformations. tcichemicals.comnih.gov The chiral nature of this compound, owing to its stereogenic phosphorus center, makes it an excellent candidate for incorporation into more complex chiral scaffolds to create highly effective ligands for asymmetric catalysis. nih.govresearchgate.net

The phosphine oxide group can be reduced to the corresponding phosphine, which is a powerful coordinating group for transition metals. This transformation opens the door to a wide variety of chiral phosphine ligands. The combination of the bulky tert-butyl group and the chiral phosphorus center often leads to ligands that can induce high levels of stereocontrol in metal-catalyzed reactions. tcichemicals.comnih.gov

One approach to incorporate this compound into a chiral scaffold is to link two of these units together via a chiral backbone. For example, a chiral diol can be used as a linker to connect two molecules of a functionalized this compound derivative. This results in a C2-symmetric bidentate phosphine ligand, which can chelate to a metal center and create a well-defined chiral environment around it.

The use of phosphine-boranes as intermediates has proven to be a convenient method for the synthesis of P-chiral phosphine ligands. tcichemicals.comnih.govresearchgate.net This methodology allows for the synthesis of conformationally rigid P-chiral phosphine ligands bearing a bulky alkyl group, such as a tert-butyl group, which exhibit excellent enantioselectivity and catalytic efficiency in transition-metal-catalyzed asymmetric reactions. tcichemicals.com

A general synthetic route for incorporating this compound into a chiral scaffold is outlined below:

Functionalization: this compound is first functionalized, for example, by introducing a reactive group on the phenyl ring.

Coupling with a Chiral Linker: Two molecules of the functionalized derivative are then coupled with a chiral linker, such as a derivative of BINOL (1,1'-bi-2-naphthol), to create a bidentate ligand precursor.

Reduction of the Phosphine Oxide: The phosphine oxide moieties are then reduced to the corresponding phosphines to yield the final chiral ligand.

These chiral ligands, featuring the [tert-butyl(phenyl)phosphoryl] moiety, have shown great promise in a variety of asymmetric reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations, consistently delivering high yields and enantioselectivities. researchgate.net

Exploration of Polymeric or Immobilized Derivatives for Heterogeneous Catalysis

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly. Immobilizing homogeneous catalysts onto solid supports, such as polymers, silica (B1680970), or magnetic nanoparticles, offers a practical solution by transforming them into heterogeneous catalysts. This approach combines the advantages of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (easy separation and recyclability).

This compound and its derivatives can be effectively immobilized to create robust and reusable catalysts. The reactive hydroxymethyl group or a functional group introduced on the phenyl ring can serve as an anchoring point for covalent attachment to a solid support.

For instance, a this compound derivative bearing a terminal alkyne or azide (B81097) group can be readily immobilized onto a polymer support functionalized with a complementary azide or alkyne group, respectively, via a "click" reaction (copper-catalyzed azide-alkyne cycloaddition). This method is highly efficient and provides a stable linkage between the catalytic unit and the support.

Alternatively, the hydroxyl group can be reacted with a functionalized silica surface, for example, through a condensation reaction with silanol (B1196071) groups, to create a silica-supported catalyst.

The resulting immobilized catalysts can be used in a variety of catalytic transformations, offering several advantages over their homogeneous counterparts:

Easy Separation: The catalyst can be easily separated from the reaction mixture by simple filtration.

Recyclability: The recovered catalyst can be reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly.

Reduced Metal Leaching: In the case of metal-complex catalysts, immobilization can help to minimize the leaching of the metal into the product.

The performance of these immobilized catalysts is highly dependent on the nature of the support, the length and type of the linker, and the loading of the catalytic species. Careful optimization of these parameters is crucial for achieving high catalytic efficiency and stability.

ParameterDescriptionImpact on Catalysis
Support Material The solid matrix onto which the catalyst is immobilized (e.g., polymer, silica, nanoparticles).Affects surface area, porosity, mechanical stability, and catalyst accessibility.
Linker The chemical chain connecting the catalyst to the support.Influences catalyst mobility, steric environment, and potential for catalyst-support interactions.
Catalyst Loading The amount of catalyst immobilized per unit mass of the support.Impacts the overall reaction rate and can influence catalyst deactivation mechanisms.

The exploration of polymeric and immobilized derivatives of this compound is a rapidly growing area of research, with the potential to provide sustainable and efficient solutions for a wide range of chemical processes.

Future Research Directions and Perspectives

Emerging Trends in Phosphorylated Alcohol Chemistry

The chemistry of phosphorylated alcohols, particularly α-hydroxyphosphonates, is experiencing a renaissance driven by the discovery of their significant biological activities and their utility as synthetic intermediates. acgpubs.org A primary emerging trend is the development of novel, highly chemoselective methods for the phosphorylation of alcohols. nih.govnih.gov Traditional methods often require multi-step processes, including protection-deprotection sequences and harsh oxidation steps. nih.gov Future research is geared towards one-pot, catalytic procedures that operate under mild conditions.

A significant opportunity lies in applying these advanced phosphorylation methods to a wider range of substrates, including complex and sterically hindered alcohols. For instance, recently developed catalytic systems using phosphoenolpyruvic acid monopotassium salt (PEP-K) or Lewis acids have shown promise in phosphorylating functionalized molecules with high tolerance for sensitive groups. nih.govresearchgate.net A key future direction for [tert-butyl(phenyl)phosphoryl]methanol would be to explore its reactivity in these modern phosphorylation reactions, both as a substrate and potentially as a precursor to new phosphorylating agents.

Furthermore, the synthesis of structurally diverse α-hydroxyphosphonates is a major focus. mdpi.com Research could be directed at using this compound as a foundational building block. Its hydroxyl group could be derivatized prior to, or after, modifications at the phosphorus center, leading to a library of novel phosphorylated alcohols with tailored electronic and steric properties.

Table 1: Comparison of Modern Catalytic Systems for α-Hydroxyphosphonate Synthesis

Catalyst SystemReaction ConditionsKey AdvantagesRelevant Findings
PiperazineGrinding, solvent-free, room temp.Simplicity, efficiency, eco-friendly, high yields. acgpubs.orgEffective for a variety of aryl aldehydes, demonstrating a green chemical approach. acgpubs.org
Sodium-Modified Fluorapatite (Na@FAP)Solventless, room temperatureHeterogeneous, reusable, easy product separation, high yields. acs.orgProvides a clean and easy method for synthesizing biologically important α-hydroxyphosphonates. acs.org
Eco-MgZnOx (from hyperaccumulator plants)SolventlessBiosourced, sustainable, effective for diverse aldehydes. mdpi.comOpens a new perspective for valorizing metal-rich biomass in green synthesis. mdpi.com
Choline hydroxideNeat or solvent conditionsRecyclable ionic liquid catalyst, high yields for aromatic and heterocyclic aldehydes. rsc.orgProvides an alternative, efficient method for straightforward synthesis. rsc.org

Potential for Novel Catalytic Systems

Phosphine (B1218219) oxides (P=O) are no longer viewed simply as stable byproducts of reactions like the Wittig or Mitsunobu. Instead, they are increasingly recognized as a crucial class of compounds for developing novel catalytic systems. bohrium.com The phosphoryl oxygen atom can act as a potent Lewis base, coordinating to metal centers and influencing their electronic properties and catalytic activity. bohrium.com Complexes based on phosphine oxide ligands have been successfully employed in a wide range of chemical transformations. bohrium.comresearchgate.net

Given that this compound is a functionalized phosphine oxide, a significant avenue of future research is the exploration of its potential as a ligand or pre-catalyst. The presence of the hydroxymethyl group (-CH₂OH) offers a unique feature: it can act as a secondary coordination site, enabling the formation of bidentate P,O-ligands after deprotonation. Such ligands could stabilize metal catalysts and create unique chiral environments for asymmetric catalysis.

Future investigations should focus on:

Coordination Chemistry: Synthesizing and characterizing metal complexes of this compound with various transition metals (e.g., Palladium, Cobalt, Cerium) to understand its binding modes. researchgate.net

Catalytic Screening: Testing the resulting metal complexes in a range of catalytic reactions where phosphine oxides have already shown promise.

Redox Catalysis: Investigating the potential for this compound to participate in catalytic cycles that involve the reduction of the P=O group to a phosphine, a key strategy for making reactions like the Wittig and Mitsunobu catalytic in phosphorus. cardiff.ac.ukmdpi.com

Table 2: Selected Applications of Phosphine Oxide-Based Catalytic Systems

Catalytic ApplicationDescriptionExample
PolymerizationMetal complexes with P=O ligands can catalyze the formation of polymers. bohrium.comNot specified
C-C & Si-C Bond ActivationThe electronic properties of the metal center, modulated by the P=O ligand, can facilitate the activation of otherwise inert bonds. bohrium.comNot specified
Oxidation/Reduction ReactionsPhosphine oxide complexes are active in various redox processes, including the hydrogenation of ketones. bohrium.comresearchgate.netCobalt complexes with ferrocene-based secondary phosphine oxide ligands for asymmetric ketone hydrogenation. researchgate.net
Hydroformylation & HydrophosphinationThese reactions involve the addition of H- and CO or a P-H group across a double bond, catalyzed by P=O-ligated metals. bohrium.comNot specified
Heterogeneous CatalysisAnchoring phosphine oxide derivatives onto solid supports like carbon nanotubes creates reusable catalysts for reactions such as Wittig and Heck. mdpi.comPd nanoparticles on phosphine oxide-decorated carbon nanotubes for Heck reactions. mdpi.com

Development of Sustainable Synthetic Routes to this compound

The principles of green chemistry are increasingly integral to modern synthetic planning. A major future challenge is to develop sustainable, atom-economical, and environmentally benign routes to organophosphorus compounds, including this compound. Much of the research in the broader field of α-hydroxyphosphonates has focused on precisely this challenge, providing a clear roadmap for future work. acgpubs.orgacs.org

Current research highlights several successful green strategies for the Pudovik reaction (the addition of a phosphite (B83602) to a carbonyl compound), which is the most direct method for generating α-hydroxyphosphonates. acgpubs.orgacs.org These strategies include:

Solvent-Free Conditions: Performing reactions by grinding solid reactants or using neat liquid reagents to eliminate the need for volatile organic solvents. acgpubs.orgrsc.org

Heterogeneous and Recyclable Catalysts: Employing solid catalysts like modified natural phosphates or metal oxides that can be easily filtered off from the reaction mixture and reused for multiple cycles. mdpi.comacs.org

Bio-Based Catalysts: Using "ecocatalysts" derived from plants that hyperaccumulate metals, offering a novel way to create effective catalysts from biomass. mdpi.com

A crucial area for future research will be to adapt these sustainable methodologies to the specific synthesis of this compound. This would likely involve the reaction of tert-butyl(phenyl)phosphine oxide with formaldehyde (B43269) or a synthetic equivalent, or the addition of a suitable phosphorus nucleophile to paraformaldehyde. The development of a catalytic, solvent-free process using a recyclable catalyst for this specific transformation would represent a significant step forward in the sustainable production of this valuable chemical building block.

Interdisciplinary Research Opportunities

The structural and electronic properties of organophosphorus compounds make them highly valuable in a variety of fields beyond traditional chemistry. nih.govtaylorfrancis.com Future research on this compound should actively seek collaborations with experts in materials science, medicinal chemistry, and agricultural science to unlock its full potential.

Key interdisciplinary opportunities include:

Medicinal Chemistry and Chemical Biology: Many organophosphorus compounds, including α-hydroxyphosphonates, are known to be potent enzyme inhibitors. taylorfrancis.com Future work could involve synthesizing derivatives of this compound and screening them for biological activity. For example, they could be tested as inhibitors of phosphatases or proteases, or their interactions with key signaling pathways like the MAPK pathway could be explored. mdpi.com

Materials Science: Phosphine oxides are well-known for their flame-retardant properties. The phosphorus-oxygen bond can promote char formation in polymers upon combustion, preventing the release of flammable gases. bohrium.com this compound could be investigated as a reactive flame retardant, where its hydroxyl group allows it to be chemically incorporated into polymer backbones (e.g., polyurethanes, polyesters), leading to materials with permanent fire resistance.

Agrochemistry: Organophosphorus compounds form the basis of many pesticides and herbicides. taylorfrancis.comnih.gov While many older compounds face scrutiny for their toxicity, the search for new, more selective, and less persistent agrochemicals is ongoing. Structure-activity relationship studies on novel organophosphorus scaffolds are essential. taylorfrancis.com this compound could serve as a lead structure for the development of new classes of plant-growth regulators or pesticides.

Table 3: Potential Interdisciplinary Research Areas for this compound

Research FieldPotential ApplicationRationale
Medicinal Chemistry Enzyme InhibitionThe α-hydroxyphosphonate motif is a known pharmacophore. The compound could be a precursor to novel drugs targeting enzymes like phosphatases or proteases. taylorfrancis.com
Chemical Biology Probing Signaling PathwaysOrganophosphorus compounds can modulate cellular signaling. The compound could be used to study pathways like MAPK, which are involved in cell growth and apoptosis. mdpi.com
Materials Science Flame RetardantsThe phosphine oxide group promotes char formation. The hydroxyl group allows for covalent incorporation into polymers, enhancing durability. bohrium.com
Polymer Chemistry Functional MonomersThe molecule can be used to synthesize novel phosphorus-containing polymers with unique thermal or optical properties.
Agrochemistry Development of Pesticides/HerbicidesThe organophosphorus scaffold is central to many agrochemicals. New derivatives could lead to more effective and safer products. taylorfrancis.comnih.gov

Q & A

Q. What are the optimal synthetic routes for [tert-butyl(phenyl)phosphoryl]methanol, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves phosphorylation of a tert-butylphenol precursor followed by methanolysis. Key steps include:

Phosphorylation : Reacting tert-butylphenol with phosphorus oxychloride (POCl₃) under anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts .

Methanolysis : Introducing methanol to the phosphorylated intermediate under controlled temperature (0–5°C) to avoid side reactions .

  • Purity Assurance : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Validate purity using HPLC (≥95% purity threshold) .

Q. What analytical techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm, singlet), phenyl protons (δ ~7.3–7.5 ppm), and phosphoryl group (³¹P δ ~20–25 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 259.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detect hydroxyl (O-H stretch, ~3200–3400 cm⁻¹) and phosphoryl (P=O stretch, ~1250–1300 cm⁻¹) groups .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound exhibits polarity-dependent solubility:
  • Polar Solvents : Soluble in methanol, ethanol, and DMSO due to hydrogen bonding with the hydroxyl and phosphoryl groups .
  • Nonpolar Solvents : Limited solubility in hexane or toluene, requiring sonication or heating for dissolution .
  • Experimental Tip : Pre-dissolve in DMSO for biological assays (≤1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodological Answer : Discrepancies in proton/electron transfer kinetics (e.g., in catalytic cycles) can be addressed via:

Density Functional Theory (DFT) : Model transition states and compare activation energies for competing pathways (e.g., direct vs. stepwise mechanisms) .

Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., methanol vs. acetonitrile) to reconcile experimental rate differences .

  • Case Study : A computational study on phenol-phosphoryl analogs showed tert-butyl groups stabilize intermediates via steric shielding, explaining faster kinetics in polar solvents .

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Conditions : Avoid prolonged exposure to pH <3, which hydrolyzes the phosphoryl group. Use buffered solutions (e.g., phosphate buffer, pH 5–7) .
  • Basic Conditions : Protect the hydroxyl group via silylation (e.g., TMSCl) to prevent deprotonation and degradation .
  • Stability Monitoring : Track degradation by ³¹P NMR or LC-MS over 24-hour intervals .

Q. How can researchers design experiments to study solvent effects on this compound’s reactivity?

  • Methodological Answer :
  • Solvent Screening : Test reactivity in solvents with varying polarity (e.g., dielectric constants: DMSO = 47, THF = 7.5, toluene = 2.4) .
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates (e.g., esterification with acetic anhydride) across solvents .
  • Data Interpretation : Correlate rate constants with Kamlet-Taft solvent parameters (polarity, hydrogen-bond donor/acceptor capacity) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer : Discrepancies may arise from:
  • Impurity Effects : Trace metals (e.g., Fe³⁺) in reagents can alter catalytic pathways. Use ICP-MS to screen for contaminants .
  • Stereochemical Control : Optimize chiral auxiliaries (e.g., BINOL) and reaction temperature (−20°C to 25°C) to improve enantioselectivity .
  • Case Study : A 2025 study showed tert-butyl groups enhance steric hindrance, increasing enantiomeric excess (ee) from 70% to 92% in ketone reductions .

Key Properties Table

PropertyValue/DescriptionReference
Molecular FormulaC₁₁H₁₇O₂P
Molecular Weight236.2 g/mol
Solubility in Methanol25 mg/mL (25°C)
³¹P NMR Shiftδ 22.5 ppm (referenced to H₃PO₄)
Thermal StabilityDecomposes >200°C (TGA data)

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